molecular formula C7H11N3O B13155592 1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one

1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13155592
M. Wt: 153.18 g/mol
InChI Key: YWTJWKQDRSTPQZ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The methyl group can be introduced at the nitrogen atom of the pyrazole ring through alkylation reactions using methyl iodide or methyl bromide.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced by reacting the pyrazole derivative with an appropriate acylating agent such as acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, and acyl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to a biological response. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.

    1-(2,4-Dinitrophenyl)-3-methyl-5-pyrazolone: A pyrazole derivative with nitro groups.

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with two methyl groups.

Uniqueness

1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. Its unique structure may lead to specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(methylamino)-1-(2-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-8-5-7(11)6-3-4-9-10(6)2/h3-4,8H,5H2,1-2H3

InChI Key

YWTJWKQDRSTPQZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC=NN1C

Origin of Product

United States

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